Cas no 1010-82-8 (7,7-dimethyl-1,2,3,4,6,8-hexahydroquinolin-5-one)

7,7-dimethyl-1,2,3,4,6,8-hexahydroquinolin-5-one structure
1010-82-8 structure
Product name:7,7-dimethyl-1,2,3,4,6,8-hexahydroquinolin-5-one
CAS No:1010-82-8
MF:C11H17NO
MW:179.25878
CID:1128270
PubChem ID:11819621

7,7-dimethyl-1,2,3,4,6,8-hexahydroquinolin-5-one Chemical and Physical Properties

Names and Identifiers

    • 7,7-dimethyl-1,2,3,4,6,8-hexahydroquinolin-5-one
    • SureCN4580150
    • 7,7-Dimethyl-1,2,3,4,7,8-hexahydro-quinolin5(6H)-one
    • 7,7-dimethyl-1,2,3,4,5,6,7,8-octahydro-5-oxoquinoline
    • 5(1H)-Quinolinone, 2,3,4,6,7,8-hexahydro-7,7-dimethyl-
    • 7,7 Dimethyl-1,2,3,4,7,8-hexahydro-quinolin5(6H)-one
    • CTK0G8461
    • 2,3,4,6,7,8-hexahydro-7,7-dimethyl-5(1H)-quinolinone
    • AGN-PC-00GTG9
    • 7,7-dimethyl-2,3,4,6,7,8-hexahydro-1H-quinolin-5-one
    • SureCN4580150; 7,7-Dimethyl-1,2,3,4,7,8-hexahydro-quinolin5(6H)-one; 7,7-dimethyl-1,2,3,4,5,6,7,8-octahydro-5-oxoquinoline; 5(1H)-Quinolinone, 2,3,4,6,7,8-hexahydro-7,7-dimethyl-; 7,7 Dimethyl-1,2,3,4,7,8-hexahydro-quinolin5(6H)-one; CTK0G8461; 2,3,4,6,7,8-hexahydro-7,7-dimethyl-5(1H)-quinolinone; AGN-PC-00GTG9; 7,7-dimethyl-2,3,4,6,7,8-hexahydro-1H-quinolin-5-one;
    • 1010-82-8
    • 7,7-Dimethyl-1,2,3,4,7,8-hexahydro-quinoline-5(6H)-one
    • SCHEMBL4580150
    • 7,7-Dimethyl-1,2,3,4,7,8-hexahydro-quinolin-5 (6H)-one
    • DTXSID50473720
    • UKUDDGOWCUCRFI-UHFFFAOYSA-N
    • 7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinolin-5-one
    • 7,7-dimethyl-1,2,3,4,7,8-hexahydroquinolin-5(6h)-one
    • 7,7-Dimethyl-2,3,4,6,7,8-hexahydroquinolin-5(1H)-one
    • 7,7-Dimethyl-1,2,3,4,7,8-hexahydro-quinolin-5(6H)-one
    • 7,7-Dimethyl-1,2,3,4,7,8-hexahydro-quinoline -5(6H)-one
    • Inchi: InChI=1S/C11H17NO/c1-11(2)6-9-8(10(13)7-11)4-3-5-12-9/h12H,3-7H2,1-2H3
    • InChI Key: UKUDDGOWCUCRFI-UHFFFAOYSA-N
    • SMILES: CC1(CC2=C(CCCN2)C(=O)C1)C

Computed Properties

  • Exact Mass: 179.13111
  • Monoisotopic Mass: 179.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1Ų
  • XLogP3: 1.8

Experimental Properties

  • PSA: 29.1
  • LogP: 2.34180

7,7-dimethyl-1,2,3,4,6,8-hexahydroquinolin-5-one Related Literature

Recommended suppliers
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
http://eng.biocuiyuan.com
Hubei Cuiyuan Biotechnology Co.,Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
http://www.100kes.com/en
BIOOKE MICROELECTRONICS CO.,LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd